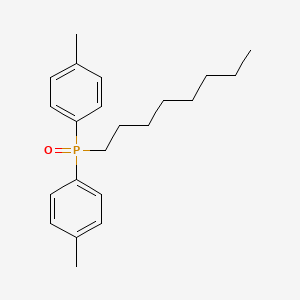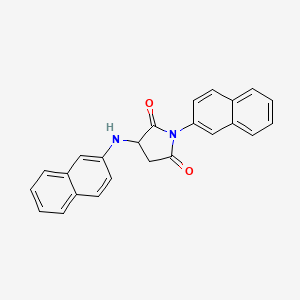![molecular formula C23H23ClN2O B5201330 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol](/img/structure/B5201330.png)
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol, also known as CP-31398, is a small molecule that has been extensively studied for its potential therapeutic applications in cancer treatment. This compound was first identified in a high-throughput screening of small molecules that could restore the function of the tumor suppressor protein p53, which is frequently mutated in various types of cancer.
作用机制
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol works by binding to mutant p53 and stabilizing its structure, leading to the restoration of its function as a tumor suppressor protein. This leads to the activation of downstream pathways that induce cell cycle arrest and apoptosis in cancer cells. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to inhibit the activity of heat shock proteins, which are involved in the folding and stabilization of mutant p53.
Biochemical and Physiological Effects:
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been shown to have a variety of biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to a reduction in tumor growth. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to have potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
实验室实验的优点和局限性
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, making it suitable for further research and development. It has also been extensively studied for its potential therapeutic applications in cancer treatment, making it a promising candidate for further research. However, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol also has some limitations for lab experiments. It has been shown to have low solubility in water, which can limit its use in certain experimental settings. In addition, further studies are needed to evaluate its potential toxicity and side effects.
未来方向
There are several future directions for research on 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. One potential direction is to further optimize its synthesis and purification to improve its yield and purity. Another direction is to evaluate its potential applications in combination with other cancer therapies, such as immunotherapy. In addition, further studies are needed to evaluate its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Overall, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has shown promising potential for the development of novel cancer therapies and warrants further research and development.
合成方法
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The first step involves the reaction of 4-chloroaniline with benzaldehyde to form 4-chloro-N-(2,2-diphenylvinyl)aniline. This intermediate is then reacted with 1-(2-hydroxypropyl)piperazine to form the final product, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol. The synthesis of 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been optimized to achieve high yields and purity, making it suitable for further research and development.
科学研究应用
3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to restore the function of mutant p53 in cancer cells, leading to cell cycle arrest and apoptosis. 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In addition to cancer treatment, 3-({1-[(4-chlorophenyl)amino]-2,2-diphenylvinyl}amino)-1-propanol has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
3-[[1-(4-chloroanilino)-2,2-diphenylethenyl]amino]propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O/c24-20-12-14-21(15-13-20)26-23(25-16-7-17-27)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-15,25-27H,7,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOTLVGQCTAICOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(NCCCO)NC2=CC=C(C=C2)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)
![2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
![ethyl N-{3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxybenzoyl}-beta-alaninate](/img/structure/B5201288.png)


![(3S*)-4-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-1-ethyl-3-methyl-2-piperazinone](/img/structure/B5201312.png)
![N-(2-chlorophenyl)-2-[5-(2-phenylvinyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5201317.png)
![ethyl 4-({4-[2-(4-pyridinyl)ethyl]-1-piperazinyl}sulfonyl)benzoate](/img/structure/B5201322.png)

![5-(3-nitrophenyl)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5201343.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5201351.png)